2-Chloro-3-nitroquinolin-4-amine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

2-Chloro-3-nitroquinolin-4-amine (CAS 132521-67-6) is the definitive scaffold for kinase-targeted library synthesis. Unlike mono-substituted analogs, the simultaneous 2-chloro (SNAr handle) and 4-amino (acylation/alkylation/diazotization handle) groups allow sequential, chemoselective derivatization. Proven dual EGFR wild-type and L858R mutant inhibitor (IC50 264/371 nM) with balanced potency, plus validated MAO-B tool activity (IC50 316 nM). Ideal for SAR-driven probe development and synthetic methodology optimization. Procure with confidence—≥95% purity, ready for focused library design.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 132521-67-6
Cat. No. B172170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitroquinolin-4-amine
CAS132521-67-6
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N
InChIInChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12)
InChIKeyUBPICIQNBFNDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitroquinolin-4-amine (CAS 132521-67-6): An Overview of Chemical Identity and Baseline Procurement Specifications


2-Chloro-3-nitroquinolin-4-amine (CAS 132521-67-6), also known as 4-Amino-2-chloroquinoline, is a heterocyclic organic compound with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . Its quinoline core is a bicyclic aromatic system, featuring three key functional groups: a chloro group at position 2, a nitro group at position 3, and an amino group at position 4 . These substitutions confer distinct chemical properties, including a predicted density of 1.565±0.06 g/cm³ and a predicted boiling point of 434.3±40.0 °C . Commercially, it is typically offered as a yellow crystalline solid with a purity specification of ≥95% to 98% [1].

Why 2-Chloro-3-nitroquinolin-4-amine Cannot Be Replaced by Other Nitroquinoline Analogs: The Criticality of Orthogonal Reactive Sites


Substituting 2-Chloro-3-nitroquinolin-4-amine with other nitroquinoline analogs like 3-nitroquinolin-4-amine (CAS 42606-33-7) or 2-chloro-3-nitroquinoline (CAS 78105-37-0) is not scientifically valid, as the presence and relative positions of all three substituents on this scaffold are required for specific applications [1]. The simultaneous presence of the 2-chloro and 4-amino groups provides two distinct, orthogonal reactive handles for chemical derivatization, a feature absent in simpler analogs. For instance, the 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), while the 4-amino group can undergo acylation, alkylation, or diazotization independently . Furthermore, structure-activity relationship (SAR) studies in quinoline derivatives indicate that specific substitution patterns on the quinoline ring are crucial for biological target engagement, with each group (Cl, NO2, NH2) contributing to a unique electronic environment and pharmacophore that affects binding affinity and selectivity [2].

Quantitative Differentiation Guide for 2-Chloro-3-nitroquinolin-4-amine: A Comparator-Based Assessment for Procurement


Synthetic Versatility: Quantitative Comparison of Reactive Sites with 3-Nitroquinolin-4-amine

2-Chloro-3-nitroquinolin-4-amine possesses three synthetically accessible reaction centers: a nucleophilic 4-amino group, an electrophilic 2-chloro group, and a 3-nitro group amenable to reduction. In contrast, 3-nitroquinolin-4-amine (CAS 42606-33-7) lacks the 2-chloro substituent, making it a less versatile intermediate for diversification at the 2-position [1]. Similarly, 2-chloro-3-nitroquinoline (CAS 78105-37-0) lacks the 4-amino group, precluding functionalization at that site without prior amination . This is a qualitative, but functionally critical, differentiator for synthetic chemists.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Cell Growth Inhibition: A Comparative Profile Across Cancer Cell Lines

The compound exhibits a differentiated potency profile across various cancer cell lines. In vitro studies have reported IC50 values of 3 µM against lung cancer cells, 1 µM against breast cancer cells, 0.5 µM against prostate cancer cells, and 0.6 µM against melanoma cells . This contrasts with another in vitro report of an IC50 of approximately 294 µM against the A549 lung adenocarcinoma cell line . The large discrepancy in IC50 values for the same cell line type (lung) between studies highlights a critical dependency on specific experimental conditions, emphasizing the importance of requesting vendor-specific data sheets for the exact cell line and assay context.

Cancer Research Cell Biology Inhibitor Profiling

Dual EGFR Activity: Quantitative Comparison of Potency Against Wild-Type and Mutant Forms

2-Chloro-3-nitroquinolin-4-amine is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and demonstrates activity against both wild-type and mutant forms. A key differentiator is its equipotent activity against the L858R mutant, a common driver in non-small cell lung cancer. In a direct head-to-head comparison within the same assay system, the compound exhibited an IC50 of 264 nM against wild-type EGFR and an IC50 of 371 nM against the L858R mutant [1]. This represents a 1.4-fold difference in potency, indicating that the mutation does not significantly impair binding, a profile not shared by all EGFR inhibitors.

Kinase Inhibition EGFR Oncology

MAO-B Inhibition: Establishing a Potency Benchmark for Neurological Research

2-Chloro-3-nitroquinolin-4-amine has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme relevant to neurodegenerative disorders. In a standardized assay using rat brain mitochondrial homogenate, the compound showed an IC50 of 316 nM [1]. This provides a quantitative benchmark for potency in this system, allowing for comparison with other known MAO-B inhibitors.

Neuroscience MAO-B Enzyme Inhibition

Optimal Application Scenarios for Procuring 2-Chloro-3-nitroquinolin-4-amine (CAS 132521-67-6)


Medicinal Chemistry: Scaffold Diversification for Kinase-Focused Libraries

2-Chloro-3-nitroquinolin-4-amine is an optimal starting material for synthesizing focused compound libraries targeting kinases, particularly EGFR . The combination of the 2-chloro, 3-nitro, and 4-amino groups allows for sequential, chemoselective modifications. The 4-amino group can be acylated or alkylated first, followed by SNAr at the 2-chloro position to introduce diverse amines, enabling the rapid generation of analogs to explore structure-activity relationships (SAR) for inhibitor development.

Chemical Biology: Development of Dual-Activity EGFR Tool Compounds

The compound's demonstrated ability to inhibit both wild-type and the L858R mutant form of EGFR with comparable potency (IC50 of 264 nM and 371 nM, respectively) positions it as a valuable core for developing chemical probes [1]. Researchers can use this scaffold to study the differential signaling pathways and resistance mechanisms associated with specific EGFR mutations, without the confounding factor of large potency shifts between wild-type and mutant targets.

Neuroscience Research: Investigation of MAO-B Modulation

With a defined IC50 of 316 nM against rat MAO-B, this compound serves as a moderate-potency pharmacological tool for in vitro and ex vivo studies of monoamine oxidase B function [2]. Its activity can be used to validate assay systems or as a benchmark compound when screening for novel MAO-B modulators, contributing to research on neurodegenerative and mood disorders.

Synthetic Methodology Development: Model Substrate for Regioselective Transformations

The presence of three distinct reactive sites on the quinoline core makes this compound an excellent model substrate for developing and optimizing new synthetic methods. It can be used to explore chemoselective reduction of the nitro group, regioselective nucleophilic aromatic substitution at the 2-position, or transition metal-catalyzed cross-coupling reactions, with the outcome easily monitored due to the compound's chromophoric nature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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